molecular formula C18H15ClFN3OS B2707595 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897456-07-4

2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2707595
CAS No.: 897456-07-4
M. Wt: 375.85
InChI Key: VMZMFDSWAYDTDL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS Number: 897455-69-5, Molecular Formula: C20H20ClFN3OS, Molecular Weight: 385.5) is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse bioactivity and ability to interact with multiple biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . This compound is of significant interest in early-stage pharmacological research, particularly as a chemical template for the exploration of Gamma-aminobutyric acid type A (GABA-A) receptor modulation . The 2-(4-fluorophenyl)-1H-imidazole moiety is a key structural feature, acting as a bioisostere of imidazo[1,2-a]pyridine templates found in classical GABA-A receptor ligands . This substitution is a strategic design element intended to confer improved metabolic stability and reduce the potential for hepatotoxicity associated with older drug classes, making it a valuable tool for investigating long-term neurological treatments . Furthermore, benzimidazole derivatives have demonstrated substantial potential in oncology research, with mechanisms of action that include DNA interaction and the inhibition of crucial enzymes like topoisomerase II, which is involved in DNA replication and repair . The incorporation of a thioether linkage and a benzamide group in its structure provides a versatile platform for Structure-Activity Relationship (SAR) studies, allowing researchers to investigate molecular interactions at the α1/γ2 interface of the GABA-A receptor and other therapeutic targets . This product is provided for research purposes as a stable, high-purity compound to support the development of novel therapeutic agents for disorders of the central nervous system and cancer. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c19-15-4-2-1-3-14(15)17(24)21-9-10-25-18-22-11-16(23-18)12-5-7-13(20)8-6-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZMFDSWAYDTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the 4-fluorophenyl group. The final steps involve the formation of the thioether linkage and the attachment of the benzamide moiety. Specific reaction conditions, such as the use of chloroacetyl chloride and triethylamine in an inert solvent, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Chlorine and fluorine substituents : These halogens enhance the compound's reactivity and biological interaction potential.
  • Imidazole ring : Known for modulating enzyme activities and receptor interactions, making it a candidate for targeting specific molecular pathways involved in cancer progression.
  • Thioether linkage : This structural feature can influence the compound's pharmacokinetics and biological interactions.

Biological Applications

The primary applications of this compound are in medicinal chemistry , with a focus on anticancer therapeutics. Its potential efficacy against various cancers is attributed to its ability to target specific pathways involved in tumor growth and metastasis.

Anticancer Activity

Studies indicate that compounds with imidazole structures can disrupt cellular signaling pathways, making them suitable candidates for anticancer drugs. The following table summarizes findings from relevant research:

Study Target Cell Line IC50 (µM) Comments
HCT116 (Colorectal)4.53 - 5.85More potent than standard drug 5-FU (IC50 = 9.99 µM)
MCF7 (Breast Cancer)ActivePromising results in inhibiting cancer cell proliferation

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological targets. Typical methodologies include:

  • Molecular docking studies : To evaluate binding affinities and modes of interaction with target proteins.
  • In vitro assays : Such as Sulforhodamine B assays to assess cytotoxicity against cancer cell lines.

Case Studies

Several studies have explored the anticancer potential of similar compounds:

  • Benzimidazole Derivatives : Research on derivatives of 2-mercaptobenzimidazole showed significant antimicrobial and anticancer activities against various cell lines, suggesting that similar structural features could confer beneficial properties to 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide .
  • Thiazole Derivatives : Studies on thiazole derivatives demonstrated promising antimicrobial and antiproliferative effects, indicating that modifications to the core structure can enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The chloro and fluorophenyl groups can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with related derivatives, focusing on molecular features, synthesis, and bioactivity.

Structural Analogues

2.1.1. Core Functional Groups
  • Imidazole Derivatives :
    • Target Compound : Contains a 1H-imidazole ring substituted with a 4-fluorophenyl group at position 5 and a thioethyl linker at position 2.
    • Compound 9 () : Features a 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole linked via a thioether to an N-(thiazol-2-yl)acetamide. The 4-methoxyphenyl substitution and acetamide group differentiate it from the target compound’s chlorobenzamide .
    • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () : Replaces the imidazole with a thiazole ring and substitutes the benzamide with 2,4-difluoro groups. The absence of a sulfur linker reduces structural similarity .
2.1.2. Halogenation Patterns
  • Chlorine Substitution :
    • The target compound’s 2-chlorobenzamide contrasts with ’s benzimidazole derivative, which incorporates a chloro-substituted benzimidazole core .
  • Fluorine Substitution :
    • The 4-fluorophenyl group in the target compound is structurally analogous to Compound 9 () but differs from ’s (2E)-hydrazinecarboxamide, which includes a 1,3-benzodioxol-5-yl group .
2.1.3. Linker Variations
  • Thioether vs.

Spectroscopic and Crystallographic Data

  • IR Spectroscopy :
    • The target compound’s benzamide carbonyl stretch (~1660–1680 cm⁻¹) aligns with ’s C=O absorption at 1654 cm⁻¹. The absence of S-H stretches (~2500–2600 cm⁻¹) confirms thioether formation, as seen in ’s tautomer analysis .
  • X-ray Crystallography :
    • While the target compound lacks crystallographic data, and 9 highlight the importance of X-ray studies in confirming imine configurations (e.g., E/Z isomerism) and hydrogen-bonding networks .

Data Table: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Key Substituents/Linkers Functional Groups Potential Bioactivity
Target Compound C₁₈H₁₅ClFN₃OS 2-chlorobenzamide, thioethyl, 4-FPh Benzamide, imidazole, thioether Enzyme inhibition (speculative)
Compound 9 () C₁₉H₁₆FN₃O₂S 4-FPh, 4-MeOPh, thiazole Acetamide, imidazole, thioether COX inhibition
N-(5-Chloro-thiazol-2-yl)-2,4-DFB () C₁₀H₆ClF₂N₂OS 2,4-difluorobenzamide, thiazole Benzamide, thiazole PFOR enzyme inhibition
’s Compound 7 C₂₅H₂₂N₄O₄S₂ Sulfonamide, phenylthiazole Benzamide, imidazole, sulfonamide Antimicrobial (speculative)

Key Findings and Implications

  • Structural Uniqueness : The target compound’s combination of 2-chlorobenzamide, thioethyl linker, and 4-fluorophenyl-imidazole distinguishes it from analogues with thiazoles () or sulfonamides ().
  • Bioactivity Potential: Its structural resemblance to COX inhibitors () and PFOR-targeting agents () warrants further pharmacological evaluation.
  • Synthetic Feasibility : The use of S-alkylation methodologies () supports scalable synthesis .

Biological Activity

2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. The compound features a complex structure characterized by a benzamide moiety, thioether linkage, and an imidazole ring, which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅ClFN₃OS, indicating the presence of chlorine and fluorine substituents that may enhance its pharmacological properties . The structural components suggest potential interactions with receptor tyrosine kinases and other cellular signaling pathways implicated in cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer activity. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The half-maximal inhibitory concentration (IC₅₀) values for these cell lines were reported as follows:

Cell LineIC₅₀ (μM)
A5496.75
HCC8276.26
NCI-H3586.48

These results indicate that the compound is particularly effective in 2D assay formats compared to 3D assays, suggesting that its activity may be influenced by the cellular environment .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific molecular targets. Compounds containing imidazole rings are known to affect various signaling pathways, which could lead to inhibition of tumor growth and metastasis .

Interaction Studies

Studies investigating the interaction of this compound with biological targets are crucial for understanding its therapeutic potential. These studies typically involve:

  • Molecular docking to predict binding affinities with target proteins.
  • Cell viability assays to evaluate cytotoxic effects on cancerous versus normal cells.
  • Mechanistic studies to elucidate the pathways affected by the compound.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Attributes
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamideChlorine instead of fluorinePotentially different biological activity due to chlorine substitution
N-(2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamideBromine instead of fluorineMay exhibit distinct pharmacokinetic properties
N-(3-(6-fluoro-1H-benzimidazol-2-yl)-4-methylphenyl)-4-methylbenzamideBenzimidazole coreDifferent target interactions due to benzimidazole structure

This table illustrates how variations in substituents can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to this compound. For example:

  • Antitumor Efficacy : In a study evaluating various imidazole derivatives, compounds similar to the target showed promising antitumor activities across multiple cell lines, emphasizing the importance of structural modifications for enhancing efficacy .
  • Mechanistic Insights : Research has demonstrated that certain derivatives can inhibit specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations .
  • Toxicity Assessments : Initial toxicity evaluations indicated that while some compounds exhibited potent anticancer effects, they also affected normal fibroblast cells, suggesting a need for further structural optimization to minimize side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide?

  • Methodology : A common approach involves coupling 5-(4-fluorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(2-chloroethyl)benzamide derivatives in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions. Ethanol is typically used for recrystallization to achieve >90% purity .
  • Key Considerations : Monitor reaction progress via TLC (thin-layer chromatography) and optimize solvent polarity to minimize side products like disulfide linkages.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR for confirming substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazole C-S bond at ~160 ppm) .
  • IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₁₉H₁₆ClFN₃OS, theoretical MW: 403.8 g/mol) .

Q. How is X-ray crystallography applied to determine its molecular structure?

  • Methodology : Use SHELX software for structure refinement. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Hydrogen bonding analysis (e.g., N-H···N interactions in imidazole rings) to confirm dimerization patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Validation : Compare IC₅₀ values under standardized conditions (e.g., COX-1/COX-2 inhibition assays with controls from ) .
  • Purity Analysis : Use HPLC (>99% purity thresholds) to rule out impurities affecting activity (e.g., Sigma-Aldrich’s disclaimer on unverified purity in commercial samples) .
  • Statistical Models : Apply multivariate regression to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) .

Q. How do structural modifications influence pharmacological activity?

  • Methodology :

  • SAR Studies : Synthesize derivatives (e.g., replace thioether with sulfoxide/sulfone groups) and test in enzyme inhibition assays. shows thiazole-triazole hybrids enhance antimicrobial activity .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., PFOR enzyme inhibition via amide-anion binding, as in ) .

Q. What computational methods predict stability under physiological conditions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess hydrolysis susceptibility (e.g., thioether vs. ester linkages) .
  • MD Simulations : Simulate solvation in PBS buffer to evaluate aggregation tendencies .

Contradiction Analysis and Experimental Design

Q. Why do conflicting reports exist regarding its antimicrobial efficacy?

  • Resolution :

  • Strain Variability : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) models separately.
  • Biofilm vs. Planktonic Assays : Biofilm eradication often requires 10× higher concentrations due to extracellular matrix resistance .

Q. How to address discrepancies in crystallographic data for polymorphic forms?

  • Resolution :

  • Temperature-Dependent Studies : Collect data at multiple temperatures (100–298 K) to identify phase transitions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to explain packing differences .

Key Citations

  • Synthesis:
  • Structural Analysis:
  • Biological Activity:
  • Contradiction Resolution:

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